molecular formula C17H21N3OS2 B2543531 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide CAS No. 1448129-34-7

2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

Cat. No.: B2543531
CAS No.: 1448129-34-7
M. Wt: 347.5
InChI Key: CAEIJHJJVMLWIK-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide (CAS 1448129-34-7) is a synthetic small molecule with a molecular formula of C17H21N3OS2 and a molecular weight of 347.5 g/mol . Its structure integrates three distinct pharmacophores, making it a compound of significant interest in medicinal chemistry research. The molecule features a thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, which is a versatile scaffold known for its wide range of pharmacological properties . This moiety is found in several approved drugs and is frequently investigated for developing new therapeutic agents due to its aromaticity and ability to participate in various donor-acceptor interactions . The core of the molecule is an acetamide linker, connecting the thiazole-piperidine segment to a benzylthio ether group. The piperidine ring is a common feature in pharmaceuticals, contributing to the molecule's spatial geometry and potential for target interaction . The presence of the sulfur-containing benzylthio side chain may influence the compound's physicochemical properties. As a hybrid molecule combining multiple privileged structures, this compound serves as a valuable building block or intermediate for researchers in drug discovery. It is particularly useful for exploring structure-activity relationships (SAR) in the design of novel bioactive compounds. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c21-16(13-22-12-14-4-2-1-3-5-14)19-15-6-9-20(10-7-15)17-18-8-11-23-17/h1-5,8,11,15H,6-7,9-10,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEIJHJJVMLWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CSCC2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Benzylthio Group Introduction: The benzylthio group can be introduced through nucleophilic substitution reactions where a benzyl halide reacts with a thiol group.

    Final Coupling: The final step involves coupling the thiazole and piperidine rings with the benzylthio group through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has been explored as a potential drug candidate due to its structural features that may interact with specific molecular targets, such as enzymes or receptors. Its biological activities include:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds derived from similar thiazole structures have shown promising results against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : The compound has been evaluated for its anticancer potential. Research indicates that thiazole derivatives can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Molecular docking studies suggest that these compounds may effectively bind to cancer-related receptors, modulating their activity .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, optimizing yields and purity through advanced techniques such as continuous flow reactors and green chemistry principles.

Material Science

The compound's distinctive properties can be harnessed in material science for developing new materials with specific functionalities. Research into thiazole-bearing compounds has revealed their potential in creating advanced materials with applications in electronics and photonics due to their electronic properties .

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives for their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting the potential of thiazole-based compounds in combating infections .
  • Anticancer Screening : Another investigation focused on the anticancer properties of thiazole-containing compounds. The study demonstrated that specific derivatives significantly inhibited the proliferation of cancer cells in vitro, suggesting their potential as therapeutic agents .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies provide insights into how structural modifications can enhance biological activity and selectivity against target receptors .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and piperidine rings can play crucial roles in these interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key structural variations among analogues include substituents on the thiazole ring, piperidine/piperazine modifications, and side-chain functionalization. These changes influence physical properties such as melting points (mp), molecular weights (MW), and solubility.

Table 1: Physical Properties of Selected Analogues

Compound Name MW (g/mol) mp (°C) Key Substituents Source
2-(Benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide ~363.5* N/A Benzylthio, thiazole-piperidine Target
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 422.54 289–290 4-Methoxyphenylpiperazine, p-tolylthiazole
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 287.16 489–491 2,6-Dichlorophenyl
N-(Thiazol-2-yl)acetamide 142.18 N/A Unsubstituted thiazole
Rilapladib (Lp-PLA2 inhibitor) ~717.8 N/A Difluorobenzylthio, quinolinone, trifluoromethylbiphenyl

*Estimated based on molecular formula.

Key Observations :

  • Piperidine vs. Piperazine : Compounds with piperazine (e.g., compound 13) exhibit higher MW and mp compared to piperidine-containing analogues, likely due to increased polarity and crystallinity .
  • Thiazole Substitution : Electron-withdrawing groups (e.g., dichlorophenyl in ) increase mp, suggesting enhanced intermolecular interactions .
  • Side-Chain Complexity : Rilapladib’s extended structure () results in a significantly higher MW, correlating with its role as a macromolecular enzyme inhibitor.

Key Observations :

  • Enzyme Inhibition: Piperazine-thiazole derivatives () show strong MMP inhibition, whereas rilapladib () targets Lp-PLA2 with sub-nanomolar potency, highlighting the impact of side-chain bulk on selectivity.
  • Antimicrobial vs. Anti-inflammatory : Dichlorophenyl-thiazole acetamide () mimics penicillin’s structure, suggesting a different mechanism compared to anti-inflammatory thiazole-piperazine compounds .
  • Anti-Tubercular Activity : Nitro-triazole derivatives () demonstrate how heterocyclic appendages (e.g., triazole) can redirect activity toward bacterial targets.

Biological Activity

The compound 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Molecular Characteristics

  • Molecular Formula : C17_{17}H21_{21}N3_3OS2_2
  • Molecular Weight : 347.5 g/mol
  • CAS Number : 1448129-34-7

The structure comprises a thiazole ring, a piperidine moiety, and a benzylthio group, which contribute to its unique chemical properties and biological activities.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This can be achieved via the Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
  • Piperidine Ring Formation : Cyclization reactions using appropriate precursors like 1,5-diaminopentane.
  • Introduction of the Benzylthio Group : Nucleophilic substitution reactions where a benzyl halide reacts with a thiol group are commonly used.

The biological activity of this compound may involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole and piperidine rings are crucial for these interactions, potentially affecting pharmacokinetics and pharmacodynamics.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds containing thiazole moieties have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis through intrinsic and extrinsic signaling pathways .

Acetylcholinesterase Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study demonstrated that certain thiazole derivatives exhibit strong AChE inhibitory activity, suggesting potential therapeutic applications for cognitive disorders .

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Research indicates that derivatives with thiazole rings exhibit significant antibacterial activity against various pathogens, comparable to standard antibiotics .

Comparative Biological Activity of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAnticancer8.66
Compound BAChE Inhibition2.7
Compound CAntimicrobial6.09

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of thiazole-containing compounds on HeLa cells, revealing that certain derivatives induced significant apoptosis through both intrinsic and extrinsic pathways.

Case Study 2: AChE Inhibition

In vitro assays demonstrated that a series of thiazole derivatives exhibited potent AChE inhibition, with one compound achieving an IC50 value of 2.7 µM, indicating its potential as a therapeutic agent for Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between thiol-containing precursors (e.g., benzylthiol) and acetamide derivatives. A common approach involves carbodiimide-mediated amide bond formation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base), as described for analogous thiazole-acetamide compounds . Optimization may require adjusting solvent polarity (e.g., DMF vs. DCM), temperature (e.g., 273 K to prevent side reactions), and stoichiometric ratios of reactants. Elemental analysis and spectroscopic techniques (¹H/¹³C NMR, IR) should confirm purity and structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H NMR : Look for signals corresponding to the benzylthio group (δ ~3.5–4.0 ppm for SCH₂), piperidinyl protons (δ ~1.5–2.5 ppm), and thiazole aromatic protons (δ ~7.0–8.5 ppm).
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thioether C-S vibrations (~650–700 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns consistent with the molecular formula.

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer : Begin with broad-spectrum antimicrobial screening (e.g., against Gram-positive/negative bacteria and fungi) using disk diffusion or microdilution assays. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Positive controls (e.g., cisplatin for apoptosis studies) and dose-response curves (1–100 µM) are essential to establish baseline activity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of thiazole-piperidine-acetamide hybrids?

  • Methodological Answer : Regioselectivity in thiazole ring formation can be controlled using catalysts like anhydrous AlCl₃ to direct cyclization . For piperidine functionalization, protect/deprotect strategies (e.g., Boc-protected amines) ensure selective substitution at the 4-position. Computational modeling (e.g., DFT) may predict reactive sites to guide synthetic design .

Q. How can X-ray crystallography and SHELX software validate the compound’s structure and intermolecular interactions?

  • Methodological Answer : Grow single crystals via slow evaporation (methanol/acetone mixtures) . Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., N–H⋯N interactions between thiazole and acetamide groups) and torsional angles (e.g., dihedral angles between aromatic rings). R-factors < 5% indicate high reliability .

Q. What computational approaches are suitable for predicting the compound’s biological targets and mechanism of action?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like bacterial enzymes (e.g., dihydrofolate reductase) or cancer-related proteins (e.g., Bcl-2). Validate with MD simulations (AMBER/GROMACS) to assess binding stability. QSAR models can correlate structural features (e.g., logP, H-bond acceptors) with activity .

Q. How should researchers resolve contradictions in observed vs. predicted biological activity data?

  • Methodological Answer :

  • Reproducibility : Repeat assays with independent batches to rule out synthesis variability.
  • Orthogonal Assays : Combine enzymatic inhibition studies (e.g., fluorometric assays) with cellular uptake measurements (HPLC-MS).
  • Purity Verification : Use HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors .

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